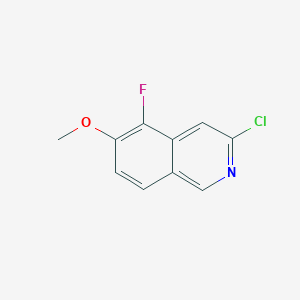

3-Chloro-5-fluoro-6-methoxyisoquinoline

CAS No.: 2137640-44-7

Cat. No.: VC4235492

Molecular Formula: C10H7ClFNO

Molecular Weight: 211.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2137640-44-7 |

|---|---|

| Molecular Formula | C10H7ClFNO |

| Molecular Weight | 211.62 |

| IUPAC Name | 3-chloro-5-fluoro-6-methoxyisoquinoline |

| Standard InChI | InChI=1S/C10H7ClFNO/c1-14-8-3-2-6-5-13-9(11)4-7(6)10(8)12/h2-5H,1H3 |

| Standard InChI Key | SXRDFMBNIWFAGN-UHFFFAOYSA-N |

| SMILES | COC1=C(C2=CC(=NC=C2C=C1)Cl)F |

Introduction

3-Chloro-5-fluoro-6-methoxyisoquinoline is a heterocyclic organic compound with the molecular formula C10H7ClFNO. It belongs to the isoquinoline class of compounds, which are known for their diverse biological activities and applications in pharmaceutical chemistry. This compound is particularly noted for its structural complexity and potential as a pharmaceutical intermediate.

Synthesis and Preparation

The synthesis of 3-Chloro-5-fluoro-6-methoxyisoquinoline typically involves complex organic reactions. While specific synthesis protocols for this compound are not widely documented in the available literature, general methods for synthesizing isoquinoline derivatives often involve multi-step processes starting from simpler aromatic precursors. These methods may include cyclization reactions, halogenation, and methoxylation steps.

Applications and Research Findings

Despite the lack of extensive literature on 3-Chloro-5-fluoro-6-methoxyisoquinoline, compounds within the isoquinoline family are frequently studied for their biological activities, including antimicrobial, anticancer, and neurological effects. The presence of chlorine and fluorine substituents, along with a methoxy group, suggests potential for diverse pharmacological properties.

| Compound Feature | Description |

|---|---|

| Chemical Structure | Isoquinoline backbone with chloro, fluoro, and methoxy substituents. |

| Biological Activity | Potential for antimicrobial or anticancer properties based on isoquinoline analogs. |

| Synthesis Complexity | Typically involves multi-step organic synthesis. |

| Availability | Available from specialized chemical suppliers. |

Safety and Handling

Given its chemical properties, 3-Chloro-5-fluoro-6-methoxyisoquinoline should be handled with caution. It is classified as harmful and may pose health hazards, necessitating proper protective equipment and handling procedures .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume